2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide
Description
2-[4-Chloro(phenylsulfonyl)anilino]-N-phenylacetamide is a synthetic acetamide derivative characterized by a phenylsulfonyl-anilino moiety substituted with a chlorine atom at the para position of the phenyl ring. The compound’s structure comprises:
- Acetamide backbone: A central CH2CONH-Ph (N-phenylacetamide) group.
- Anilino substituent: At the 2-position of the acetamide, an anilino group (NH-C6H4) is attached.
- 4-Chlorophenylsulfonyl modification: The anilino group is further substituted at its para position with a phenylsulfonyl group bearing a chlorine atom (C6H4Cl-SO2-).
This structural complexity confers unique physicochemical properties, including moderate lipophilicity (clogP ~3.5) and a molecular weight of approximately 406.88 g/mol (C20H16ClN2O3S) .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-16-11-13-18(14-12-16)23(27(25,26)19-9-5-2-6-10-19)15-20(24)22-17-7-3-1-4-8-17/h1-14H,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSILWXGAPYOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide typically involves the reaction of 4-chloroaniline with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then reacted with phenylacetyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogenated phenyl rings in the structure contributes to enhanced lipophilicity and cell membrane penetration, which are crucial for antimicrobial efficacy .
Anticancer Properties : There is growing interest in the anticancer potential of sulfonamide derivatives, including 2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide. Research indicates that related compounds exhibit cytotoxic activity against numerous human cancer cell lines, including those from colon, breast, and cervical cancers . The mechanism of action often involves the inhibition of specific enzymes or proteins that are critical for cancer cell proliferation.
Biological Research
Mechanism of Action : The compound interacts with molecular targets involved in various biological pathways. Its ability to inhibit specific enzymes has been documented, suggesting a role in modulating biological responses. This characteristic makes it a valuable tool in pharmacological research.
Structure-Activity Relationship (SAR) : Studies have shown that modifications in the molecular structure of similar compounds significantly affect their biological activity. For instance, the positioning of substituents on the phenyl ring can enhance antimicrobial potency, while increased lipophilicity improves membrane penetration .
Chemical Synthesis and Applications
Synthetic Routes : The synthesis of this compound typically involves reacting 4-chloroaniline with phenylsulfonyl chloride under controlled conditions. This process is often optimized for high yield and purity using advanced purification techniques such as recrystallization and chromatography.
Reagent Applications : In organic synthesis, this compound serves as a versatile reagent or building block for creating more complex molecules. Its chemical reactivity allows it to participate in various reactions, including oxidation, reduction, and nucleophilic substitution.
Antimicrobial Testing
A quantitative structure-activity relationship (QSAR) analysis performed on chloroacetamides revealed that certain structural features correlate with antimicrobial efficacy. Compounds with specific configurations showed minimum inhibitory concentrations (MIC) as low as 6 μg/mL against E. coli and other pathogens .
Anticancer Evaluation
In a series of studies focusing on sulfonamide derivatives, several compounds were found to induce apoptosis in cancer cells. These findings support the continued exploration of this compound as a candidate for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility: Fluorine (e.g., N-(4-fluorophenyl) analogs) enhances solubility due to its electronegativity, while methyl or methoxy groups increase lipophilicity . The dimethylamino group in the triazole derivative (C25H23ClN6O2S) significantly improves water solubility, a critical factor for oral bioavailability .
Biological Activity Trends: Enzyme Inhibition: Diarylsulfonyl and heterocyclic moieties (e.g., thienopyrimidine, triazole) are common in reverse transcriptase or kinase inhibitors. The target compound’s phenylsulfonyl group may mimic binding modes observed in diarylpyrimidine (DAPY) inhibitors .
Structural Modifications and Safety: Morpholino-substituted analogs (e.g., N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide) prioritize solubility and safety, with purity levels ≥95% in commercial samples . Steric hindrance from bulky groups (e.g., cyclopentyl in C20H23ClN2O4S) may reduce toxicity by minimizing non-specific interactions .
Biological Activity
2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its effects on various cellular mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClN3O2S, with a molecular weight of approximately 323.81 g/mol. The compound features a sulfonamide group, which is known to enhance the biological activity of various drugs.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O2S |
| Molecular Weight | 323.81 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. Similar compounds have been shown to target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the sulfonamide and aniline moieties can significantly affect the potency and selectivity of the compound. For instance, the presence of electron-withdrawing groups (such as chlorine) enhances the inhibitory activity against target kinases.
Key Findings:
- Chloro Substitution : Enhances binding affinity to kinase targets.
- Sulfonamide Group : Essential for maintaining biological activity.
- Aniline Moiety : Variations can lead to altered pharmacokinetics.
Biological Activity Data
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in different assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
| A549 | 6.0 |
These results suggest that this compound exhibits potent cytotoxicity against multiple cancer cell lines, making it a promising candidate for further development.
Case Studies
- Study on Cancer Cell Lines : A study conducted on HeLa and MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
- In Vivo Efficacy : In animal models, administration of this compound led to tumor regression in xenograft models, indicating its potential as an anticancer agent.
- Selectivity Profile : A selectivity panel assessed the compound against over 150 protein kinases, revealing that it selectively inhibited only a few key kinases involved in tumor growth without significant off-target effects .
Q & A
Q. What are the standard synthetic routes for 2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide?
The synthesis typically involves multi-step reactions starting with substituted anilines and chloroacetyl derivatives. For example, a common procedure involves refluxing 2-chloro-N-phenylacetamide with sodium azide (NaN₃) in a toluene:water solvent system (8:2 v/v) under controlled conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, the product is isolated via crystallization or extraction and purified using ethanol .
Q. Which characterization techniques are essential for verifying the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the chloro, sulfonyl, and acetamide groups. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%) .
Q. What preliminary biological assays are used to screen its bioactivity?
In vitro assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic variation of parameters (temperature, solvent ratio, catalyst loading) using design of experiments (DoE) is recommended. For instance, increasing NaN₃ stoichiometry from 1.5 to 2.5 equivalents in azide substitution reactions can enhance conversion rates. Reaction monitoring via real-time TLC or in situ NMR helps identify intermediates and side products .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, solvent effects). To address this:
- Repeat assays under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Use orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays).
- Validate findings with in vivo models (e.g., zebrafish xenografts for anticancer activity) .
Q. How can computational tools aid in rational design of derivatives?
Quantum chemical calculations (DFT, MP2) predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking identifies potential binding modes with biological targets (e.g., EGFR kinase). Reaction path search algorithms (e.g., GRRM) optimize synthetic routes by simulating transition states and intermediates .
Q. What advanced analytical methods detect degradation products or metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is used for metabolite profiling. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-DAD identify degradation pathways (e.g., hydrolysis of the sulfonyl group) .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Synthesize analogs with modifications to the phenylsulfonyl or acetamide moieties.
- Test bioactivity across standardized assays (e.g., IC₅₀ in kinase inhibition).
- Use multivariate regression analysis to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What are best practices for scaling up synthesis without compromising purity?
- Transition from batch to flow chemistry for exothermic steps (e.g., azide reactions).
- Implement in-line PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Optimize crystallization conditions (anti-solvent addition rate, cooling profiles) to control polymorph formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
